5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

Synthetic Chemistry Regioselectivity Chloromethylation

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (CAS 103862-65-3) is a quinoline derivative that combines the metal-chelating 8-hydroxyquinoline pharmacophore with a reactive chloromethyl handle at position 5 and a methyl substituent at position 2. The hydrochloride salt form (molecular formula C11H11Cl2NO, MW 244.11 g/mol) is a versatile small-molecule scaffold supplied primarily as a research intermediate, distinct from clinically used 8-hydroxyquinoline antimicrobials such as chlorquinaldol.

Molecular Formula C11H11Cl2NO
Molecular Weight 244.11 g/mol
CAS No. 103862-65-3
Cat. No. B1375628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride
CAS103862-65-3
Molecular FormulaC11H11Cl2NO
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C=C1)CCl)O.Cl
InChIInChI=1S/C11H10ClNO.ClH/c1-7-2-4-9-8(6-12)3-5-10(14)11(9)13-7;/h2-5,14H,6H2,1H3;1H
InChIKeyNQMZDIILGROSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride (CAS 103862-65-3): Structural and Functional Baseline


5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (CAS 103862-65-3) is a quinoline derivative that combines the metal-chelating 8-hydroxyquinoline pharmacophore with a reactive chloromethyl handle at position 5 and a methyl substituent at position 2 [1]. The hydrochloride salt form (molecular formula C11H11Cl2NO, MW 244.11 g/mol) is a versatile small-molecule scaffold supplied primarily as a research intermediate, distinct from clinically used 8-hydroxyquinoline antimicrobials such as chlorquinaldol . Its dual-function architecture—a bidentate chelating core coupled with an electrophilic chloromethyl group—enables covalent conjugation and derivative synthesis that simpler 8-hydroxyquinoline analogs cannot support [1].

Why Generic 8-Hydroxyquinoline Substitution Fails for 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride Applications


Generic substitution among 8-hydroxyquinoline derivatives is precluded by three structural determinants: (i) the 2-methyl group alters the electronic environment of the chelating nitrogen, increasing the phenolic pKa from approximately 9.9 (8-hydroxyquinoline) to approximately 11.7 (2-methyl-8-hydroxyquinoline), which modulates metal-binding affinity and π-donor capacity [1]; (ii) the chloromethyl group at position 5 provides a nucleophilic-substitution-competent site that is absent in chloro-substituted analogs such as chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol), which instead carries metabolically inert C-Cl bonds [2]; and (iii) during synthesis, the 2-methyl substituent directs chloromethylation exclusively to the 5-position, whereas unsubstituted 8-hydroxyquinoline yields a mixture of 5- and 7-regioisomers under comparable conditions [3]. These non-interchangeable features directly affect the compound's utility as a synthetic building block and its metal-coordination properties.

Quantitative Differentiation Evidence for 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride (CAS 103862-65-3)


Regioselective Chloromethylation: 2-Methyl Group Directs Exclusive 5-Position Functionalization vs. 8-Hydroxyquinoline

Chloromethylation of 2-methyl-8-hydroxyquinoline yields exclusively the 5-chloromethyl derivative under standard Mannich conditions (HCl, HCHO, HCl gas), whereas chloromethylation of unsubstituted 8-hydroxyquinoline under analogous conditions gives predominantly the 7-chloromethyl regioisomer [1][2]. The 2-methyl group sterically and electronically directs electrophilic substitution to the 5-position, eliminating regioisomeric mixtures that complicate purification and reduce usable yield. The free base product was obtained in 65% isolated yield (10.2 g from 12 g starting material) after recrystallization as confirmed by 1H NMR, IR, and elemental analysis [1].

Synthetic Chemistry Regioselectivity Chloromethylation

Enhanced Metal-Chelating Basicity: 2-Methyl Substitution Increases pKa and π-Donor Capacity Relative to 8-Hydroxyquinoline

The 2-methyl substituent increases the basicity of the quinoline nitrogen, shifting the phenolic pKa from approximately 9.9 (8-hydroxyquinoline) to approximately 11.7 (2-methyl-8-hydroxyquinoline) [1]. This pKa elevation correlates with enhanced π-electron donor ability of the 8-quinolinolato oxygen. In competitive coordination experiments with ruthenium nitrosyl complexes, the oxygen atom of the 8-quinolinol derivative with the higher pKa predominantly occupies the trans position to the NO ligand, establishing the π-donor ability order: H2-Meqn ≥ H2,4-diMeqn > Hqn ≥ H5-Clqn > H5,7-diClqn [1]. Since 5-(chloromethyl)-2-methylquinolin-8-ol shares the 2-methyl-8-hydroxyquinoline core, it is predicted to exhibit enhanced metal-binding stability compared to 5-(chloromethyl)-8-quinolinol (no 2-methyl group) and halogenated analogs.

Coordination Chemistry Metal Chelation pKa Modulation

Hydrochloride Salt Form: Differentiated Solubility and Handling vs. Free Base for Aqueous-Phase Derivatization

The hydrochloride salt (CAS 103862-65-3, MW 244.11 g/mol) provides distinct physicochemical advantages over the free base (CAS 114590-58-8, MW 207.66 g/mol) [1]. The free base is a pale yellow solid with melting point 128-130 °C (recrystallized from ethanol-water), exhibiting limited aqueous solubility characteristic of neutral 8-hydroxyquinolines [1]. The hydrochloride salt, by contrast, is an ionic species with enhanced water solubility, facilitating aqueous-phase nucleophilic substitution reactions at the chloromethyl group—a key step in generating 5-substituted derivatives for coordination chemistry, corrosion inhibition, and bioconjugation . This salt form is the preferred starting material for reactions with amines, thiols, and alkoxides in aqueous or mixed aqueous-organic media, as demonstrated in the synthesis of chitosan-8-hydroxyquinoline conjugates where 5-chloromethyl-8-quinolinol hydrochloride was directly coupled to chitosan amino groups [2].

Formulation Chemistry Salt Selection Aqueous Solubility

Chloromethyl vs. Chloro: Distinct Reactivity Profile Compared to Chlorquinaldol for Downstream Derivatization

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride carries a reactive benzylic chloromethyl (-CH2Cl) group at position 5, which undergoes SN2 nucleophilic substitution with amines, thiols, alkoxides, and carboxylates, enabling covalent attachment of the 8-hydroxyquinoline chelating moiety to diverse molecular scaffolds [1]. In contrast, chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol, CAS 72-80-0) carries aryl chloro substituents at positions 5 and 7 that are metabolically and chemically inert under standard nucleophilic substitution conditions, rendering it non-derivatizable at these positions [2]. This mechanistic distinction is critical: the target compound has been explicitly employed as a building block to generate 5-((4-alkyl piperazin-1-yl)methyl)quinolin-8-ol derivatives with evaluated antibacterial activity, 5-((1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy)methyl)quinolin-8-ol metal chelates, and 5-(((1-azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-ol corrosion inhibitors achieving 93.8% inhibition efficiency at 10^-3 M [3][4]. Chlorquinaldol cannot participate in any of these derivatization pathways.

Medicinal Chemistry Derivatization Covalent Conjugation

Preferred Application Scenarios for 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Regioisomerically Pure 5-Substituted 8-Hydroxyquinoline Derivatives for Structure-Activity Relationship (SAR) Studies

When a medicinal chemistry program requires regioisomerically pure 5-substituted 8-hydroxyquinoline libraries, 5-(chloromethyl)-2-methylquinolin-8-ol hydrochloride is the preferred starting material over chloromethylated 8-hydroxyquinoline (which yields 5-/7-mixtures requiring chromatographic separation). The 2-methyl group ensures exclusive 5-substitution [1], enabling direct stoichiometric coupling with amine-, thiol-, or alkoxide-bearing pharmacophores without regioisomeric ambiguity. This has been demonstrated in the synthesis of 5-((4-alkyl piperazin-1-yl)methyl)quinolin-8-ol derivatives evaluated for antibacterial activity [1].

Covalent Immobilization of 8-Hydroxyquinoline Chelators onto Polymer Supports for Heterogeneous Metal Extraction or Corrosion Inhibition

The benzylic chloromethyl group enables facile covalent attachment of the 8-hydroxyquinoline chelating moiety to amino-functionalized polymers (e.g., chitosan, polysulfone, polyethers) via direct SN2 reaction in aqueous or mixed aqueous-organic media [2][3]. The hydrochloride salt form provides the water solubility needed for homogeneous aqueous-phase coupling, eliminating organic co-solvents. The resulting polymer-bound chelators have demonstrated 93.8-96.7% corrosion inhibition efficiency for mild steel in 1 M HCl at 10^-3 M concentrations [3]. Chlorquinaldol and other aryl-chloro 8-hydroxyquinolines cannot be immobilized via this mechanism.

Construction of Heterobifunctional Metal-Binding Conjugates and Probes

The combination of a strong bidentate metal-chelating core (enhanced by the 2-methyl group's pKa-elevating effect [1]) with a single reactive chloromethyl handle makes this compound suitable for constructing heterobifunctional conjugates where the quinolinol terminus coordinates a metal ion (e.g., Fe3+, Cu2+, Zn2+, Ru2+) while the derivatized 5-position provides a linker to a second functional domain (fluorophore, targeting ligand, or solid support). This architecture is distinct from symmetrically substituted or non-functionalizable 8-hydroxyquinolines, and has been exploited in the preparation of electroluminescent hybrid materials via reaction with 3-piperazinepropylmethyldimethoxysilane [4].

Precursor for 8-Hydroxyquinoline-Based Anticancer Metallodrug Candidates

Derivatives synthesized from 5-chloromethyl-8-quinolinol have been incorporated into Pd(II) ionic compounds evaluated for anticancer activity [5]. The 2-methyl substituent present in the target compound is expected to further modulate the electronic properties and lipophilicity of derived metal complexes relative to non-methylated analogs, based on the established pKa/π-donor structure-property relationships [6]. This compound is therefore procured as a key intermediate in metallodrug discovery programs rather than as a direct bioactive agent.

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